REACTION_CXSMILES
|
[CH:1]1[C:11]2[CH:10]=[CH:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:16][N:17](C)C(=O)C.N#CCl>ClCCCl>[C:16]([N:6]1[C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[CH:9]=[CH:10][C:11]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]1=2)#[N:17]
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2NC3=C(C=CC21)C=CC=C3
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N#CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CCl
|
Name
|
|
Quantity
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320 mL
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Type
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solvent
|
Smiles
|
ClCCCl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The temperature is raised to 60°
|
Type
|
TEMPERATURE
|
Details
|
the reflux condenser being cooled to -17° in order
|
Type
|
CUSTOM
|
Details
|
a descending condenser is then fitted
|
Type
|
DISTILLATION
|
Details
|
at normal pressure 200 ml of a mixture of cyanogen chloride and 1,2-dichloroethane are distilled off into a cooled receiver
|
Type
|
DISTILLATION
|
Details
|
During distillation
|
Type
|
CUSTOM
|
Details
|
to remove residual cyanogen chloride
|
Type
|
ADDITION
|
Details
|
200 ml of water are added
|
Type
|
ADDITION
|
Details
|
the mixture is rendered permanently alkaline by the addition of 30% sodium hydroxide solution
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |